![molecular formula C18H15F3N4O4S B2651494 N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 1172260-06-8](/img/structure/B2651494.png)
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide
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Description
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O4S and its molecular weight is 440.4. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Synthesis of Chiral Diarylmethylamines
The compound has been studied for its ability to serve as a substrate in highly enantioselective Rh-catalyzed additions. Specifically, chiral 2-methoxy-1-naphthylsulfinyl-based phenyl backbone sulfoxide-olefin ligands enable the addition of arylboronic acids to N,N-dimethylsulfamoyl-protected aldimines. This reaction leads to the formation of a broad range of chiral diarylmethylamines with excellent enantioselectivities and high yields .
Formation of C–N Bonds via Aromatic Aldehydes
The compound can be utilized in the selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method involves the reaction of an aromatic aldehyde with o-phenylenediamine, resulting in the formation of C–N bonds. The versatility and cost-effectiveness of this approach make it valuable for synthetic chemistry .
Boronic Acid Derivatives
The compound itself, specifically 4-(N,N-dimethylsulfamoyl)phenylboronic acid , is a useful boronic acid derivative. It finds applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Researchers have explored its reactivity and potential for coupling reactions, Suzuki-Miyaura cross-coupling, and other transformations .
properties
IUPAC Name |
N-[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O4S/c1-25(2)30(27,28)14-8-6-11(7-9-14)16-23-24-17(29-16)22-15(26)12-4-3-5-13(10-12)18(19,20)21/h3-10H,1-2H3,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGROHOFNYCRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide |
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